

protocol for N-sulfonylation of 2-aminothiazole in dichloromethane

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Compound of Interest

Compound Name: 2-Aminothiazole-5-sulfonamide

Cat. No.: B1358159

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An N-sulfonylation of 2-aminothiazole is a crucial reaction in medicinal chemistry for the synthesis of various biologically active compounds. This protocol details a standard procedure for this transformation in dichloromethane, utilizing a mild base and conducted at room temperature. The resulting N-sulfonylated 2-aminothiazoles are key scaffolds in drug discovery.

Experimental Protocol: N-Sulfonylation of 2-Aminothiazole

This protocol provides a general procedure for the synthesis of N-sulfonylated 2-aminothiazole derivatives in dichloromethane.

Materials:

- 2-aminothiazole
- Appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride, 4-toluenesulfonyl chloride)
- Sodium Carbonate (Na_2CO_3) or Triethylamine (Et_3N)
- Dichloromethane (DCM), anhydrous
- Distilled water
- Anhydrous sodium sulfate (Na_2SO_4)

- Standard laboratory glassware
- Magnetic stirrer
- Thin-Layer Chromatography (TLC) apparatus
- Rotary evaporator
- Purification apparatus (recrystallization or column chromatography)

Procedure:

- To a solution of 2-aminothiazole (2.0 mmol, 1.0 equiv.) in dichloromethane (10 mL) in a round-bottom flask, add sodium carbonate (3.0 mmol, 1.5 equiv.).
- Stir the mixture at room temperature for 10-15 minutes.
- Add the desired sulfonyl chloride (2.0 mmol, 1.0 equiv.) to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion of the reaction, add distilled water (20 mL) to the flask.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).[\[1\]](#)[\[2\]](#)
- Combine the organic layers and dry over anhydrous sodium sulfate.[\[1\]](#)[\[2\]](#)
- Filter the mixture and evaporate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization or column chromatography on silica gel to obtain the pure N-sulfonylated 2-aminothiazole derivative.[\[1\]](#)[\[2\]](#)

Data Presentation

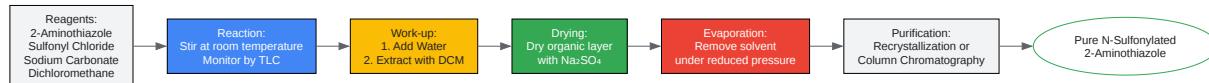
The following table summarizes the yields for the synthesis of various N-sulfonylated 2-aminothiazole derivatives using the described protocol.

Sulfonyl Chloride Used	Product Name	Yield (%)	Melting Point (°C)
4-(Trifluoromethyl)benzenesulfonyl chloride	N-(thiazol-2-yl)-4-(trifluoromethyl)benzenesulfonamide	44%	199-200
4-Toluenesulfonyl chloride	4-methyl-N-(thiazol-2-yl)benzenesulfonamide	69%	210-212
2-Naphthalenesulfonyl chloride	N-(thiazol-2-yl)naphthalene-2-sulfonamide	36%	206-207
4-Cyanobenzenesulfonyl chloride	4-cyano-N-(thiazol-2-yl)benzenesulfonamide	55%	205-206
4-Methoxybenzenesulfonyl chloride	4-methoxy-N-(thiazol-2-yl)benzenesulfonamide	34%	200-201

Data sourced from literature reports where sodium carbonate was used as the base in dichloromethane at room temperature.[\[1\]](#)[\[2\]](#)

Mandatory Visualization

The following diagram illustrates the experimental workflow for the N-sulfonylation of 2-aminothiazole.

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Caption: Experimental workflow for the N-sulfonylation of 2-aminothiazole.

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References

- 1. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. excli.de [excli.de]
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